![molecular formula C17H18FN3O4 B4666024 N-(4-fluorophenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4666024.png)
N-(4-fluorophenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide
Descripción general
Descripción
N-(4-fluorophenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide is a complex organic compound characterized by the presence of a fluorophenyl group, a methoxyphenoxy group, and a hydrazinecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with 2-(2-methoxyphenoxy)propanoic acid under acidic conditions to form an amide intermediate.
Hydrazine Addition: The intermediate is then reacted with hydrazine hydrate in the presence of a suitable catalyst to form the hydrazinecarboxamide derivative.
Purification: The final product is purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorophenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer-related pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide
- N-(4-bromophenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide
- N-(4-methylphenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide
Uniqueness
N-(4-fluorophenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and methyl analogs.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(2-methoxyphenoxy)propanoylamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-11(25-15-6-4-3-5-14(15)24-2)16(22)20-21-17(23)19-13-9-7-12(18)8-10-13/h3-11H,1-2H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDASRXAKEZMIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)NC1=CC=C(C=C1)F)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chloro-6-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B4665942.png)
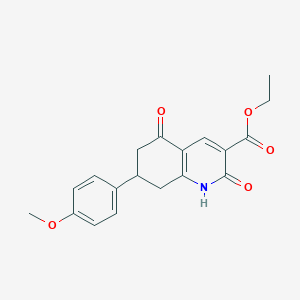
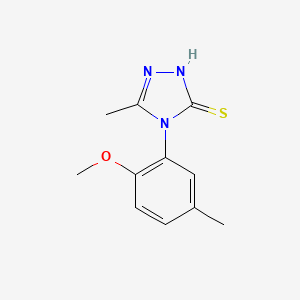
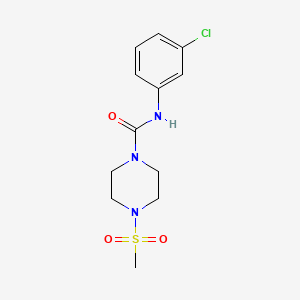
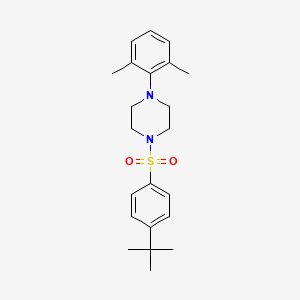
![2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B4665959.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4665966.png)
![(2Z,5Z)-5-({3-CHLORO-4-[(3-IODOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-2-(METHYLIMINO)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4665988.png)
![4-[5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine](/img/structure/B4665991.png)
![N-[(4-CHLOROPHENYL)METHYL]-8-ETHOXY-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4666004.png)
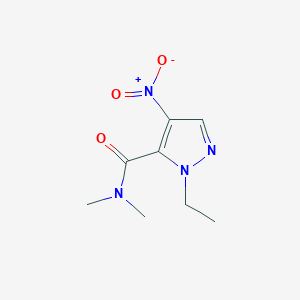
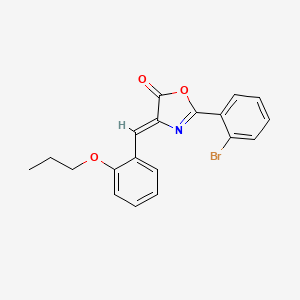
![N-ethyl-5-[(isobutylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4666028.png)
![N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4666035.png)
